7-Hydroxy Quetiapine S-Oxide
Overview
Description
7-Hydroxy Quetiapine S-Oxide is a metabolite of quetiapine, an atypical antipsychotic drug widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . This compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6 . It exhibits distinct pharmacological properties that contribute to the overall therapeutic effects of quetiapine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Quetiapine S-Oxide involves the hydroxylation of quetiapine. This process is primarily mediated by the enzyme CYP2D6 . The reaction conditions typically include the presence of NADPH and oxygen, which are essential for the enzymatic activity of CYP2D6.
Industrial Production Methods: the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to study its pharmacokinetics and pharmacodynamics .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Quetiapine S-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other metabolites.
Reduction: Although less common, reduction reactions can also take place under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of CYP enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of quetiapine .
Scientific Research Applications
7-Hydroxy Quetiapine S-Oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Hydroxy Quetiapine S-Oxide involves its interaction with various neurotransmitter receptors. It exhibits affinity for serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic and antidepressant effects . Additionally, it acts as an antagonist at adrenergic receptors, which may play a role in its therapeutic profile .
Comparison with Similar Compounds
Norquetiapine: Another active metabolite of quetiapine, known for its antidepressant properties.
9-Hydroxy Risperidone: A metabolite of risperidone with similar pharmacological activities.
Uniqueness: 7-Hydroxy Quetiapine S-Oxide is unique due to its specific formation pathway involving CYP2D6 and its distinct receptor binding profile. Unlike norquetiapine, which primarily acts on noradrenaline reuptake, this compound has a broader range of receptor interactions .
Properties
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1,4]benzothiazepin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-12-14-28-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)29(27)20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDUSSVBGMRCCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)S(=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675958 | |
Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185170-04-0 | |
Record name | 7-Hydroxy quetiapine S-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185170040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY QUETIAPINE S-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ2IDE7O4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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